(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER
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Overview
Description
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER is an organic compound with a complex structure that includes a cyclohexyl group, a methoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through a series of reactions, including aldol condensation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-4-methoxybutanoic acid: Lacks the oxo group, resulting in different chemical reactivity and biological activity.
4-Methoxy-4-oxobutanoic acid: Lacks the cyclohexyl group, affecting its hydrophobicity and interaction with biological targets.
Cyclohexylbutanoic acid: Lacks both the methoxy and oxo groups, leading to significantly different properties.
Uniqueness
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(3S)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
IYCUSOGFMJGUSU-VIFPVBQESA-N |
SMILES |
COC(=O)C(CC(=O)O)C1CCCCC1 |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)C1CCCCC1 |
Canonical SMILES |
COC(=O)C(CC(=O)O)C1CCCCC1 |
Origin of Product |
United States |
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